3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
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Description
“3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole” is a complex organic compound that contains several functional groups and rings . It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains a thiadiazole ring and a thiophene ring, both of which are sulfur-containing heterocycles.
Molecular Structure Analysis
The molecular formula of the compound is C12H15N3O3S3, and its molecular weight is 345.45. The compound’s structure includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Mechanism of Action
Target of Action
The compound “3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole” contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The targets of these compounds can vary widely depending on the specific functional groups attached to the pyrrolidine ring .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Compounds with a pyrrolidine ring have been found to be involved in a wide range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Generally, compounds with a pyrrolidine ring can have good bioavailability due to their ability to form stable conformations and resist metabolic degradation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Compounds with a pyrrolidine ring have been found to have a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the stability of the pyrrolidine ring can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to interact with cyclooxygenase-2 (COX-2) enzymes, potentially inhibiting their activity . Additionally, the thiadiazole moiety may interact with various proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may inhibit the activity of COX-2 enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it may modulate the expression of genes involved in inflammation and immune responses, thereby affecting cellular functions and overall cell health .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to the active site of COX-2 enzymes, inhibiting their catalytic activity and reducing the production of prostaglandins . This inhibition may result from the compound’s ability to form stable complexes with the enzyme, preventing substrate access and subsequent enzymatic reactions . Additionally, the thiadiazole moiety may interact with other proteins, modulating their activity and influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biological activity over extended periods. Prolonged exposure to environmental factors such as light and temperature may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can exert sustained effects on cellular processes, including gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and immunomodulatory properties. At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit COX-2 enzymes, reducing the production of prostaglandins and other inflammatory mediators . Additionally, it may modulate the activity of enzymes involved in oxidative stress responses, influencing cellular redox balance and overall metabolic health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues may vary depending on factors such as tissue type, blood flow, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it interacts with COX-2 enzymes and modulates their activity . Additionally, the compound may accumulate in the cytoplasm or nucleus, influencing gene expression and cellular signaling pathways .
Properties
IUPAC Name |
3-[1-(5-ethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S3/c1-2-10-3-4-12(19-10)21(16,17)15-6-5-9(8-15)18-11-7-13-20-14-11/h3-4,7,9H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILZBWCNKYQIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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